4-Methoxy-1-phenyl-1H-indazole-5-acetic acid
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Overview
Description
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the indazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through various methods, including the reaction of the indazole derivative with bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring or the acetic acid moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: A compound with a similar indazole core but lacking the methoxy and acetic acid groups.
4-Methoxyphenylacetic acid: A compound with a similar methoxy and acetic acid moiety but lacking the indazole core.
Uniqueness
2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid is unique due to the combination of its indazole core, methoxy group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the indazole core may enhance its binding affinity to certain biological targets, while the methoxy group may influence its solubility and reactivity.
Biological Activity
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid, a member of the indazole family, has garnered attention for its potential biological activities. Characterized by its unique structural features, including a methoxy group at the 4-position, a phenyl group at the 1-position, and an acetic acid moiety at the 5-position, this compound exhibits a molecular formula of C16H16N2O3 and a molecular weight of approximately 284.31 g/mol .
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly as a partial agonist at CB1 receptors. This interaction influences various physiological pathways related to pain perception and appetite regulation . The compound's ability to modulate these pathways suggests potential therapeutic applications in pain management and appetite control.
Biological Activities
Research indicates that indazole derivatives, including this compound, exhibit significant biological activities such as:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related indazole derivatives:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
5-Methoxy-3-phenyl-1H-indazole | Methoxy group at position 5 | Different methoxy position affects activity | Moderate anti-inflammatory properties |
4-Methyl-1H-indazole | Methyl group instead of methoxy | Variation in substituent affects properties | Reduced receptor affinity |
6-Bromoindazole | Bromine substitution at position 6 | Different reactivity due to bromine | Enhanced cytotoxicity in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cannabinoid Receptor Interaction : A study demonstrated that this compound acts as a partial agonist at CB1 receptors, influencing pathways related to pain and appetite .
- Inflammatory Response : In vitro assays indicated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines, highlighting its potential as an anti-inflammatory agent .
- Oxidative Stress Mitigation : Experimental models showed that this compound can reduce oxidative stress markers in neuronal cells, suggesting neuroprotective effects .
Properties
CAS No. |
142504-02-7 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4-methoxy-1-phenylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-16-11(9-15(19)20)7-8-14-13(16)10-17-18(14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20) |
InChI Key |
CYVYRMJLQIBMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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